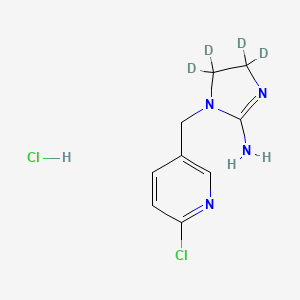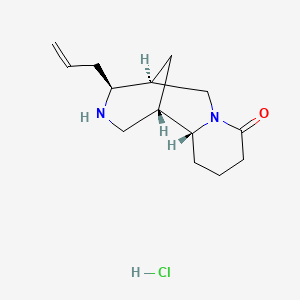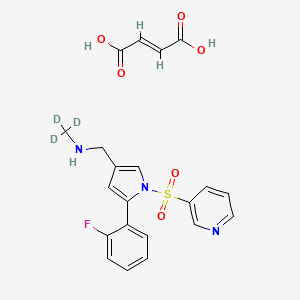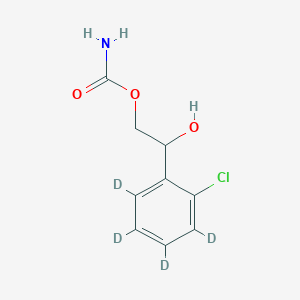
(Rac)-Carisbamate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Carisbamate-d4 is a deuterated form of carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the carisbamate molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of carisbamate can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
(Rac)-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
(Rac)-Carisbamate-d4 has several scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Explored as a therapeutic agent for neurological disorders, including epilepsy and neuropathic pain.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
作用機序
The mechanism of action of (Rac)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate receptors, which play a crucial role in neurological function. The deuterium atoms may enhance the compound’s metabolic stability, leading to prolonged therapeutic effects.
類似化合物との比較
Similar Compounds
Carisbamate: The non-deuterated form of (Rac)-Carisbamate-d4, used for similar therapeutic purposes.
Deuterated Drugs: Other deuterated compounds, such as deuterated benzodiazepines and deuterated antiepileptic drugs, which also aim to improve pharmacokinetic properties.
Uniqueness
This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can lead to improved pharmacokinetic profiles and potentially better therapeutic outcomes compared to non-deuterated analogs.
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
219.66 g/mol |
IUPAC名 |
[2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/i1D,2D,3D,4D |
InChIキー |
OLBWFRRUHYQABZ-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(COC(=O)N)O)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


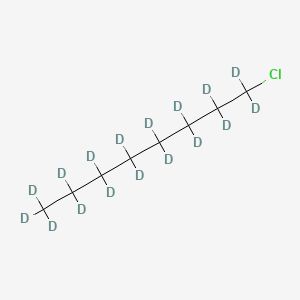
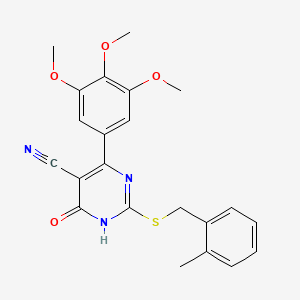
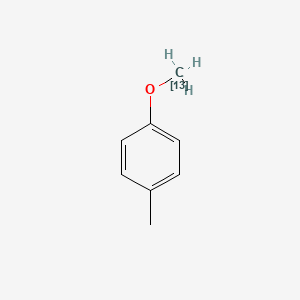



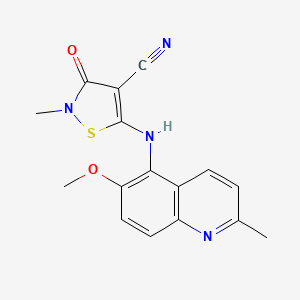
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
